molecular formula C21H21N3O3S B3456598 4-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide CAS No. 5737-91-7

4-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

Cat. No. B3456598
CAS RN: 5737-91-7
M. Wt: 395.5 g/mol
InChI Key: QTRRXQRLWMDTDC-UHFFFAOYSA-N
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Description

This compound is a type of benzamide . Benzamides are organic compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves reacting sodium tetraphenyl borate with 4-amino-N- [2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular formula of “4-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide” is C22H23N3O3S2 . The average mass is 441.566 Da and the monoisotopic mass is 441.118073 Da .


Physical And Chemical Properties Analysis

The molecular weight of “4-[benzyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide” is 319.37878 .

Future Directions

The future directions of research on benzamides could involve further development of the functionalizing deboronation of alkyl boronic esters . Additionally, more research is needed to understand the mechanism of action of benzamides, particularly their interaction with estrogen receptors .

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)24(16-17-7-3-2-4-8-17)20-12-10-18(11-13-20)21(25)23-15-19-9-5-6-14-22-19/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRRXQRLWMDTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360395
Record name ZINC00839778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5737-91-7
Record name ZINC00839778
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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